Pyridine, 2,2'-(dithiodimethylene)bis(6-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2,2’-(dithiodimethylene)bis(6-chloro-): is a complex organic compound characterized by its unique structure, which includes two pyridine rings connected by a dithiodimethylene bridge and substituted with chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2,2’-(dithiodimethylene)bis(6-chloro-) typically involves the reaction of 2,6-dichloromethylpyridine with a disulfide compound under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the dithiodimethylene bridge .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: Pyridine, 2,2’-(dithiodimethylene)bis(6-chloro-) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfide bridge into thiol groups.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Chemistry: In chemistry, Pyridine, 2,2’-(dithiodimethylene)bis(6-chloro-) is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development and other biomedical applications .
Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. Research is ongoing to determine their efficacy and safety in treating various diseases .
Industry: Industrially, Pyridine, 2,2’-(dithiodimethylene)bis(6-chloro-) is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new products with enhanced performance characteristics .
Mechanism of Action
The mechanism by which Pyridine, 2,2’-(dithiodimethylene)bis(6-chloro-) exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
2,6-Bis(chloromethyl)pyridine: This compound shares a similar pyridine structure but lacks the dithiodimethylene bridge.
5,5’-(Pyridine-2,6-diyl)bis(4-arylideneamino-3-mercapto-1,2,4-triazole): Another compound with a pyridine core, but with different substituents and functional groups.
Uniqueness: Pyridine, 2,2’-(dithiodimethylene)bis(6-chloro-) is unique due to its dithiodimethylene bridge, which imparts distinct chemical and physical properties.
Properties
CAS No. |
119395-96-9 |
---|---|
Molecular Formula |
C12H10Cl2N2S2 |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
2-chloro-6-[[(6-chloropyridin-2-yl)methyldisulfanyl]methyl]pyridine |
InChI |
InChI=1S/C12H10Cl2N2S2/c13-11-5-1-3-9(15-11)7-17-18-8-10-4-2-6-12(14)16-10/h1-6H,7-8H2 |
InChI Key |
ZIXFFJHJUSBVHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)CSSCC2=NC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.